8-(azepan-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This xanthine derivative belongs to the purine-2,6-dione family, characterized by a bicyclic core structure with substitutions at positions 3, 7, and 6. The compound features a 3-methyl group, a 7-isopropyl (propan-2-yl) substituent, and an 8-azepan-1-yl moiety. These substitutions influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-10(2)20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-6-4-5-7-9-19/h10H,4-9H2,1-3H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXBYZBVGAHFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the azepane ring through nucleophilic substitution reactions. The methyl and propan-2-yl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can be employed to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups, using reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaN3, LiAlH4, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research has indicated that compounds similar to 8-(azepan-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione may exhibit antiviral properties. They can potentially inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles.
-
Anticancer Potential :
- The purine derivatives have been studied for their ability to act as anticancer agents. They can inhibit DNA synthesis in cancer cells or modulate signaling pathways involved in cell proliferation and survival.
-
Neuroprotective Effects :
- Some studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets.
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exhibits its pharmacological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with various biological receptors and enzymes.
-
Bioavailability and Metabolism :
- Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on its absorption, distribution, metabolism, and excretion (ADME) profile are necessary to optimize its efficacy and safety.
Case Study 1: Antiviral Activity Against COVID-19
Recent research has explored the potential of purine derivatives in combating COVID-19 by targeting the spike protein interactions with ACE2 receptors. Computational modeling has shown promising results for compounds structurally related to this compound in disrupting these interactions .
Case Study 2: Cancer Cell Line Studies
In vitro studies have demonstrated that modifications on the purine scaffold can lead to increased cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point in recent therapeutic research .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 8-(azepan-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes involved in purine metabolism, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its potential to modulate enzyme activity makes it a promising candidate for further research.
Comparison with Similar Compounds
Comparison with Similar Purine-2,6-dione Derivatives
The following table compares 8-(azepan-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione with structurally related compounds, emphasizing substituent variations and their biological implications:
Notes:
- Molecular weight of target compound : Calculated based on the formula C₁₆H₂₅N₅O₃ ().
- CK2 inhibition: Compounds with flexible 7-position substituents (e.g., phenoxypropyl) and planar 8-position groups (e.g., hydrazinyl-aryl) show stronger kinase inhibition .
Structure-Activity Relationships (SAR) and Key Findings
7-Position Substituents: Small alkyl groups (e.g., isopropyl): Moderate solubility and balanced pharmacokinetics. Aromatic or long-chain groups (e.g., phenoxypropyl, hexadecyl): Enhance target binding but may reduce bioavailability . Polar groups (e.g., ethoxyethyl): Improve aqueous solubility, critical for oral administration .
Hydrazinyl-aryl: Planar aromatic systems enhance π-π stacking with kinase ATP-binding sites, as seen in CK2 inhibitors .
3-Position Methyl Group :
- The methyl group at position 3 stabilizes the purine core, preventing metabolic degradation via cytochrome P450 enzymes .
Biological Activity
The compound 8-(azepan-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known as a derivative of purine, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An azepane ring
- A purine base
- Multiple functional groups that may influence its biological interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. Its mechanism may involve:
- Inhibition or activation of specific molecular targets
- Interaction with signal transduction pathways that are crucial for cellular functions
Biological Activities
Research indicates several potential biological activities for this compound:
1. Antiviral Activity
Studies have suggested that derivatives of purine compounds can exhibit antiviral properties by inhibiting viral replication. Specific assays have shown that similar compounds can reduce viral load in infected cells.
2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
3. Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes involved in metabolic pathways. For example:
- α-glucosidase : Inhibitory effects on this enzyme can lead to reduced postprandial hyperglycemia.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | α-glucosidase inhibition |
Case Studies
Case Study 1: Antiviral Effects
A study involving the evaluation of various purine derivatives indicated that the compound significantly reduced the replication rate of a specific virus in vitro. The results were quantified using viral load assays.
Case Study 2: Cancer Cell Apoptosis
In another investigation, cancer cell lines treated with the compound showed a marked increase in apoptotic markers compared to control groups. Flow cytometry analysis confirmed these findings.
Case Study 3: Enzyme Activity
Research focusing on the inhibition of α-glucosidase demonstrated that the compound exhibited competitive inhibition, leading to a significant decrease in glucose absorption in experimental models.
Q & A
Basic: What are the standard synthetic routes and characterization techniques for 8-substituted purine-2,6-dione derivatives?
Answer:
The synthesis typically involves nucleophilic substitution at the C8 position of the purine core. For example, describes coupling azepane (a 7-membered amine) to the purine scaffold via alkylation or condensation reactions. Key characterization steps include:
- FTIR Spectroscopy : Peaks at ~3344 cm⁻¹ (N–H stretch), ~1697 cm⁻¹ (C=O stretch), and substituent-specific signals (e.g., aliphatic C–H stretches at 2852–2968 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns confirm molecular weight and structural motifs .
- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve substituent environments, such as methyl groups (δ ~3.0 ppm) and carbonyls (δ ~160 ppm) .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel analogs?
Answer:
Contradictions often arise from conformational flexibility or solvent effects. For example:
- FTIR Discrepancies : Differences in N–H stretching frequencies (e.g., 3344 cm⁻¹ vs. 3200 cm⁻¹ in other studies) may reflect hydrogen-bonding variations. Use temperature-controlled FTIR to assess conformational stability .
- NMR Signal Splitting : Overlapping peaks in crowded regions (e.g., δ 3.0–4.0 ppm for aliphatic protons) can be resolved via 2D NMR (HSQC, COSY) or deuterated solvent screening .
- Cross-Validation : Combine multiple techniques (e.g., HRMS for exact mass, XRD for crystallinity) to confirm assignments .
Basic: What structural modifications are commonly explored to enhance bioactivity?
Answer:
Modifications focus on the C7 and C8 positions:
- C7 Substituents : Bulky groups like 3-methylbutyl ( ) or propan-2-yl (target compound) influence lipophilicity and target binding .
- C8 Substituents : Azepane (7-membered ring) or morpholine () modulate solubility and hydrogen-bonding capacity .
- Side Chain Functionalization : Thioether linkages (e.g., pyrimidin-2-ylsulfanylpropyl in ) enhance stability and pharmacokinetics .
Advanced: What strategies optimize reaction yields for derivatives with bulky substituents?
Answer:
- Catalytic Systems : Use Cu(OAc)₂·H₂O (0.1 equiv.) in THF at 75°C to facilitate coupling of sterically hindered groups (e.g., propargyl amines) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates, while microwave-assisted synthesis reduces reaction time .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl carbamates in ) to prevent side reactions during multi-step syntheses .
Basic: How do researchers validate purity and identity of synthesized compounds?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios to confirm molecular formula .
- Melting Point Consistency : Compare experimental values with literature to detect polymorphic impurities (e.g., notes discrepancies in reported melting points) .
Advanced: What computational approaches predict binding affinity for purine-dione derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like SIRT3 ( ). Validate with mutagenesis studies .
- QSAR Models : Corporate substituent descriptors (e.g., Hammett σ values for electron-withdrawing groups) to predict bioactivity trends .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) for analogs with flexible azepane rings .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Enzyme Inhibition : Measure IC₅₀ against targets like acetylcholinesterase (AChE) using Ellman’s assay ( ) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) .
- SIRT3 Activity : Monitor deacetylation of fluorescent substrates (e.g., ’s recombinant human SIRT3) .
Advanced: How to address discrepancies in reported biological activity across studies?
Answer:
- Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. phosphate), temperature, and incubation time .
- Cell Line Authentication : Use STR profiling to confirm genetic stability of models (e.g., HeLa vs. primary cells) .
- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify outliers and refine structure-activity hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
